1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one
Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound exerts its inhibitory effect by binding to the active site of CDK2, which is confirmed by molecular docking simulations .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . This results in the arrest of cell growth at the G0-G1 stage , leading to a significant alteration in cell cycle progression .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that this compound possesses suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one plays a significant role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). This compound acts as an inhibitor of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell proliferation and apoptosis, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound induces cell cycle arrest and promotes apoptosis . It influences cell signaling pathways by inhibiting CDK2 activity, leading to the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes . Furthermore, this compound affects cellular metabolism by altering the expression of metabolic enzymes and disrupting energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets and leading to cell cycle arrest . Additionally, this compound modulates gene expression by influencing transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that the cytotoxic effects of this compound on cancer cells increase with prolonged exposure, suggesting a time-dependent enhancement of its activity . Long-term studies in vivo have demonstrated sustained inhibition of tumor growth and minimal adverse effects on normal tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . This selective distribution enhances the compound’s therapeutic effects while minimizing off-target toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The nuclear accumulation of this compound is essential for its ability to modulate gene expression and inhibit cell proliferation .
Properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCDJBVRWYLHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.